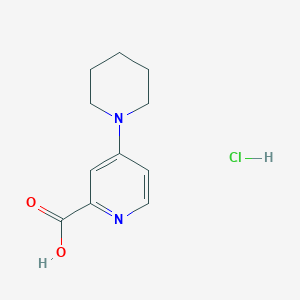

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-1-ylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(15)10-8-9(4-5-12-10)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAOCWQIOWLYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585810 | |

| Record name | 4-(Piperidin-1-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052543-05-1 | |

| Record name | 4-(Piperidin-1-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride" fundamental properties

An In-depth Technical Guide to 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 1052543-05-1), a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document delineates its fundamental physicochemical properties, proposes a detailed, field-proven synthetic pathway, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, it explores the compound's strategic importance as a versatile scaffold for the synthesis of bioactive molecules, supported by insights into its potential applications. Safety, handling, and storage protocols are also detailed to ensure its proper management in a laboratory setting. This guide is intended to serve as a critical resource for researchers leveraging this molecule in drug discovery and development pipelines.

Introduction and Strategic Significance

This compound is a structurally distinct organic molecule that belongs to the class of substituted picolinic acids. Its architecture is a composite of three key pharmacophoric features:

-

A Pyridine-2-Carboxylic Acid Core: This nitrogenous aromatic ring, substituted with a carboxylic acid, acts as a bidentate chelator and a versatile synthetic handle for amide bond formation, esterification, and other derivatizations.

-

A Piperidine Moiety: This saturated heterocycle, attached at the C4 position of the pyridine ring, imparts increased lipophilicity and three-dimensional character, which are often crucial for modulating pharmacokinetic properties and achieving specific receptor-ligand interactions.

-

A Hydrochloride Salt: This formulation significantly enhances the compound's aqueous solubility and stability, making it more amenable to handling, formulation, and use in various experimental protocols.[1]

The convergence of these features makes this compound a valuable building block in the synthesis of novel chemical entities. Piperidine and pyridine motifs are ubiquitous in pharmaceuticals, particularly in agents targeting the central nervous system (CNS).[1] Indeed, related piperidine carboxylic acid structures serve as critical intermediates in the synthesis of a wide range of therapeutics, including tranquilizers and anti-heart disorder medications.[2] The strategic value of this compound lies in its potential as a scaffold, allowing for systematic chemical modifications to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Physicochemical Properties

A summary of the core physical and chemical properties of this compound is presented below for quick reference. These data are essential for experimental design, from reaction setup to analytical method development.

| Property | Value | Source(s) |

| CAS Number | 1052543-05-1 | [3][4] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [3][4] |

| Molecular Weight | 242.7 g/mol | [3][4] |

| IUPAC Name | 4-piperidin-1-ylpyridine-2-carboxylic acid;hydrochloride | [3] |

| Appearance | Solid | [3] |

| Melting Point | 224 °C | [4] |

| Purity | Typically ≥98.0% | [3] |

| InChI Key | JUAOCWQIOWLYJV-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl | [4] |

Synthesis and Purification Protocol

While numerous methods exist for synthesizing substituted piperidines, a robust and scalable approach for preparing the title compound is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This strategy is predicated on the activation of the pyridine ring towards nucleophilic attack by the presence of the ring nitrogen and the electron-withdrawing carboxylic acid group.

Proposed Synthetic Workflow

The proposed synthesis involves the displacement of a halide (e.g., chlorine) from the 4-position of a pyridine-2-carboxylic acid precursor with piperidine.

Caption: Proposed SₙAr synthesis workflow for the target compound.

Step-by-Step Synthesis Protocol

Rationale: This protocol utilizes Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent to facilitate the SₙAr reaction. Potassium carbonate (K₂CO₃) serves as a mild base to neutralize the HCl formed in situ. The final acidification with HCl not only quenches the reaction but also directly forms the desired hydrochloride salt, often promoting its precipitation.

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloropyridine-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) and anhydrous DMSO to create a stirrable slurry (approx. 0.5 M concentration relative to the starting material).

-

Nucleophile Introduction: Add piperidine (1.2 eq) to the mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

-

Reaction Quench & Product Isolation: Cool the mixture to room temperature and pour it slowly into ice-cold water.

-

Acidification: Adjust the pH of the aqueous solution to ~2 using concentrated hydrochloric acid. A precipitate should form.

-

Filtration: Stir the resulting slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold water and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.

-

Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight.

Purification by Recrystallization

Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. An ethanol/water mixture is often effective for polar, salt-like compounds.

-

Solvent Selection: Place the crude product in a flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Precipitation: Slowly add water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

-

Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.

Caption: A standard analytical workflow for compound characterization.

Protocol 1: NMR Spectroscopy

Rationale: NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals (Qualitative):

-

Multiple peaks in the aromatic region (~7.0-8.5 ppm) corresponding to the pyridine ring protons.

-

Signals in the aliphatic region (~3.0-4.0 ppm and ~1.5-2.0 ppm) corresponding to the piperidine ring protons.

-

A broad singlet for the carboxylic acid proton (often >10 ppm).

-

-

Expected ¹³C NMR Signals (Qualitative):

-

Signals for the carbonyl carbon (~165-175 ppm).

-

Multiple signals for the sp² carbons of the pyridine ring (~110-160 ppm).

-

Signals for the sp³ carbons of the piperidine ring (~25-55 ppm).

-

Protocol 2: Mass Spectrometry (MS)

Rationale: MS determines the molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Infuse the sample into an ESI mass spectrometer.

-

Data Interpretation: In positive ion mode, the primary ion observed should correspond to the protonated free base [M+H]⁺ at an m/z of approximately 221.11 (for C₁₁H₁₄N₂O₂).

Protocol 3: Reverse-Phase HPLC for Purity Analysis

Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A reverse-phase method separates compounds based on their hydrophobicity.[5]

-

System Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Sample Preparation: Prepare a sample solution at ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Injection & Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Applications in Research & Development

This compound is not an end-product but a strategic starting point for creating diverse chemical libraries. Its functional handles are orthogonally positioned for selective modification.

Caption: Medicinal chemistry applications of the core scaffold.

-

Scaffold for Combinatorial Chemistry: The carboxylic acid is readily activated (e.g., with HATU or EDC) for amide coupling with a diverse range of amines, enabling the rapid generation of large libraries for high-throughput screening.

-

Pro-drug Development: The carboxylic acid can be esterified to create pro-drugs with altered solubility or cell permeability profiles.

-

Neuroscience Research: Given that related structures like 4-phenylpiperidine-4-carboxylic acid are used to synthesize analgesics and psychoactive agents, this compound is a valuable tool for developing novel CNS-active molecules.[1]

-

NMDA Receptor Antagonist Analogs: The pyridine-2-carboxylic acid motif is a known feature in some N-methyl-D-aspartate (NMDA) receptor antagonists.[6] This scaffold allows for the synthesis of novel analogs to probe the receptor's binding pocket.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.[3]

| Hazard Information | GHS Classification and Precautionary Statements |

| Pictogram | GHS07: Harmful/Irritant[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]P302+P352: IF ON SKIN: Wash with plenty of water and soap.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Handling and Personal Protective Equipment (PPE)

-

Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[8]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[7][9]

-

Avoid formation of dust and aerosols during weighing and transfer.[9]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[9]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

- Safety Data Sheet - Matrix Scientific. (n.d.).

- 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). (2025). PubChem.

- Safety D

- 4-Piperidin-1-ylpyridine-2-carboxylic acidhydrochloride. (n.d.). Fluorochem.

- SAFETY D

- 4-Piperidin-1-ylpyridine-2-carboxylic acidhydrochloride. (n.d.). Biosynth.

- 4-Piperidineacetic acid hydrochloride. (2025). PubChem.

- SAFETY D

- Synthesis of 4-piperidinecarboxylic acid. (n.d.). PrepChem.com.

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.).

- SAFETY D

- SAFETY D

- Safety D

- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.).

- 4-Piperidinyl 4-chloro-2-pyridinecarboxyl

- 4-Phenylpiperidine-4-carboxylic acid hydrochloride. (n.d.). Chem-Impex.

- Isonipecotic acid hydrochloride. (2025). PubChem.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).

- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.

-

el Hadri, A., Maldivi, P., Leclerc, G., & Rocher, J. P. (1995). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 3(9), 1183–1201. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. biosynth.com [biosynth.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. peptide.com [peptide.com]

An In-Depth Technical Guide to the Structural Elucidation of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride

Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is a cornerstone of success. An unambiguous determination of a molecule's three-dimensional structure is paramount for understanding its biological activity, optimizing its properties, and ensuring regulatory compliance. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation of "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride" (also known as 4-(Piperidin-1-yl)picolinic acid hydrochloride).

This molecule, with a molecular formula of C₁₁H₁₅ClN₂O₂, presents an interesting case study, incorporating a substituted pyridine ring, a piperidine moiety, and a carboxylic acid functional group, all in its hydrochloride salt form. The strategic application of a suite of analytical techniques is not merely a procedural checklist but a logical, self-validating workflow. This guide is designed for researchers, scientists, and drug development professionals, offering not just the "how" but the critical "why" behind each experimental choice, ensuring scientific integrity and trustworthiness in the final structural assignment.

Part 1: Foundational Analysis - Confirming Identity and Purity

Before delving into complex structural analysis, foundational techniques are employed to confirm the molecule's basic properties and assess the purity of the sample.

Physicochemical Properties

A summary of the fundamental physicochemical properties of the target compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 242.7 g/mol | [1] |

| CAS Number | 1052543-05-1 | [1][2] |

| Appearance | White to off-white solid | Assumed |

| Melting Point | 224 °C | [1] |

Elemental Analysis

Elemental analysis provides an empirical validation of the molecular formula by determining the percentage composition of carbon, hydrogen, and nitrogen. The presence of chlorine is also confirmed. The theoretical values are calculated from the molecular formula C₁₁H₁₅ClN₂O₂.

| Element | Theoretical % |

| Carbon (C) | 54.44 |

| Hydrogen (H) | 6.23 |

| Chlorine (Cl) | 14.60 |

| Nitrogen (N) | 11.54 |

| Oxygen (O) | 13.18 |

A successful elemental analysis should yield experimental values within ±0.4% of the theoretical values, providing strong evidence for the proposed molecular formula.

Part 2: Spectroscopic Characterization - Assembling the Structural Puzzle

The core of structural elucidation lies in the application of various spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Expected Results and Interpretation:

The high-resolution mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value that confirms the molecular weight of the free base (C₁₁H₁₄N₂O₂).

-

Expected [M+H]⁺ (monoisotopic mass): 207.1134

The fragmentation pattern in the MS/MS spectrum provides crucial information about the connectivity of the molecule. A plausible fragmentation pathway is outlined below. The loss of certain neutral fragments is characteristic of specific functional groups. For instance, the loss of water (18 Da) and carbon monoxide (28 Da) or the carboxyl group (45 Da) is expected from the carboxylic acid moiety. The piperidine and pyridine rings will also produce characteristic fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - Fourier Transform Infrared, ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and obtaining a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Key Absorptions and Interpretation:

The IR spectrum will provide clear evidence for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding.[3] |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) | Confirms the presence of the pyridine ring. |

| ~2950-2850 | C-H stretch | Aliphatic (Piperidine) | Confirms the presence of the piperidine ring. |

| ~1730-1700 | C=O stretch | Carboxylic Acid | Indicates the presence of the carbonyl group.[3] |

| ~1600, ~1480 | C=C, C=N stretch | Aromatic (Pyridine) | Characteristic absorptions for the pyridine ring.[4][5] |

The presence of these characteristic bands provides strong, corroborating evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, a suite of NMR experiments is necessary.

Experimental Protocol (¹H, ¹³C, COSY, HSQC, HMBC):

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the acidic proton of the carboxylic acid and the N-H proton of the piperidinium (if protonated) may be exchangeable.

-

Acquire a ¹H NMR spectrum to identify the number of different types of protons, their chemical environment, and their coupling patterns.

-

Acquire a ¹³C NMR spectrum to determine the number of different types of carbon atoms.

-

Perform a Correlation Spectroscopy (COSY) experiment to identify proton-proton couplings (which protons are adjacent to each other).

-

Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded proton and carbon atoms.

-

Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.

Predicted NMR Data and Interpretation (in DMSO-d₆):

The following tables summarize the predicted chemical shifts and correlations. These predictions are based on known values for similar structural motifs.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |

| Carboxyl C=O | ~165-170 | - | - | - |

| Pyridine C2 | ~150-155 | - | - | - |

| Pyridine C3 | ~105-110 | ~6.8-7.0 | d | 1H |

| Pyridine C4 | ~155-160 | - | - | - |

| Pyridine C5 | ~100-105 | ~6.6-6.8 | d | 1H |

| Pyridine C6 | ~145-150 | ~8.0-8.2 | s | 1H |

| Piperidine C2'/C6' | ~45-50 | ~3.5-3.7 | t | 4H |

| Piperidine C3'/C5' | ~25-30 | ~1.6-1.8 | m | 4H |

| Piperidine C4' | ~20-25 | ~1.5-1.7 | m | 2H |

| Carboxyl OH | - | ~12-14 | br s | 1H |

Interpretation of 2D NMR Correlations:

-

COSY: Correlations would be expected between the protons on the piperidine ring (H2'/H3', H3'/H4', etc.) and between the adjacent protons on the pyridine ring (H5/H6).

-

HSQC: This would directly link each proton signal to its attached carbon signal (e.g., Pyridine H5 to Pyridine C5).

-

HMBC: This is the key experiment for confirming the overall structure. Crucial long-range correlations would include:

-

From the piperidine H2'/H6' protons to the pyridine C4, confirming the point of attachment.

-

From the pyridine H3 proton to the pyridine C2 (carboxylic acid attachment point) and C5.

-

From the pyridine H5 proton to the pyridine C3 and C4.

-

The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the piperidine and pyridine rings, as well as the position of the carboxylic acid group.

Part 3: Definitive Structure Confirmation - X-ray Crystallography

While spectroscopic methods provide a detailed picture of the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry and the solid-state packing arrangement.

Experimental Protocol:

-

Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a diffractometer with an X-ray source (e.g., Mo Kα radiation).

-

Solve and refine the crystal structure using specialized software.

Expected Outcome:

A successful X-ray crystallographic analysis will provide a 3D model of the molecule, confirming the connectivity of all atoms. It will also reveal:

-

The conformation of the piperidine ring (likely a chair conformation).

-

The planarity of the pyridine ring.

-

The bond lengths and angles of the entire molecule.

-

The location of the chloride counter-ion and its interactions with the protonated molecule.

-

The intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The crystal structure would definitively confirm the position of the piperidine substituent at the 4-position and the carboxylic acid at the 2-position of the pyridine ring.

Workflow and Logic Visualization

The overall workflow for the structural elucidation of this compound is a logical progression from basic characterization to definitive structural proof.

Caption: Logical workflow for structural elucidation.

Conclusion

The structural elucidation of a novel chemical entity like this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following a logical workflow, from initial characterization through detailed spectroscopic analysis and culminating in X-ray crystallography, researchers can achieve an unambiguous and trustworthy structural assignment. This in-depth guide provides the framework and the underlying scientific rationale for each step, empowering scientists in the rigorous pursuit of chemical truth in drug discovery and development.

References

-

Journal of the Chemical Society, Faraday Transactions. (n.d.). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Marsh, J. L., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. Retrieved January 17, 2026, from [Link]

-

The Journal of Physical Chemistry. (n.d.). Aqueous infrared studies of the pyridine carboxylic acids. Retrieved January 17, 2026, from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. Retrieved January 17, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry: Fragmentation. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-(Piperazin-1-yl)pyridine-2-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Phenyl-2,5-pyridinedicarboxylic acid - Optional[1H NMR] - Spectrum. Retrieved January 17, 2026, from [Link]

-

Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved January 17, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 4-PIPERIDIN-1-YLPIPERIDINE-1-CARBOXYLIC ACID. Retrieved January 17, 2026, from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 17, 2026, from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved January 17, 2026, from [Link]

-

ChemWhat. (n.d.). 4-PIPERIDIN-1-YLPYRIDINE-2-CARBOXYLIC ACID CAS#: 500356-88-7. Retrieved January 17, 2026, from [Link]

-

Chemsrc. (n.d.). CAS#:1888557-29-6 | 4-(Piperidin-4-yl)piperidine-2-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved January 17, 2026, from [Link]

-

Cambridge Open Engage. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). 4-Pyridinecarboxylic acid. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Retrieved January 17, 2026, from [Link]

-

PMC. (n.d.). 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

An In-Depth Technical Guide to 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride (CAS 1052543-05-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine-2-carboxylic acid scaffold substituted with a piperidine moiety at the 4-position, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, potential applications, and safety considerations, designed to equip researchers with the foundational knowledge required for its effective utilization in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1052543-05-1 | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 242.7 g/mol | [1] |

| IUPAC Name | 4-(piperidin-1-yl)pyridine-2-carboxylic acid;hydrochloride | [1] |

| Appearance | Solid | [1] |

| Melting Point | 224 °C | [2] |

| Purity | Typically ≥98.0% | [1] |

| Canonical SMILES | C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl | [2] |

Synthesis and Manufacturing

Approach 1: Catalytic Hydrogenation of a Pyridine Precursor

This widely utilized method involves the reduction of a pyridine ring to a piperidine ring.

Figure 1: Synthetic approach via nucleophilic aromatic substitution.

Experimental Protocol (Representative):

-

Reaction Setup: To a solution of 4-chloropyridine-2-carboxylic acid in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add an excess of piperidine and a non-nucleophilic base like triethylamine.

-

Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified 4-(piperidin-1-yl)pyridine-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and add a solution of hydrochloric acid in diethyl ether or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Approach 2: Nucleophilic Aromatic Substitution

This approach involves the direct coupling of a piperidine moiety to a pyridine ring.

Figure 3: Potential applications in drug discovery.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

Hazard Identification:

-

GHS Pictogram: GHS07 (Harmful/Irritant) [1]* Signal Word: Warning [1]* Hazard Statements:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [3]* Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]* Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal. [4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [4] First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [5]* Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. [5]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention. [5]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While specific, detailed experimental data is limited in the public domain, its structural motifs suggest significant potential for the development of novel therapeutics, particularly as enzyme inhibitors and GPCR ligands. The plausible synthetic routes and safety information provided in this guide offer a solid foundation for researchers to incorporate this compound into their drug discovery programs. Further investigation into its synthesis, characterization, and biological activity is warranted to fully unlock its therapeutic potential.

References

- AAPPTec, LLC. Safety Data Sheet. [Link]

- PubChem. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). [Link]

- Google Patents.

- PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. [Link]

- PubChem. 4-Piperidinecarboxylic acid. [Link]

- PubMed. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. [Link]

- Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- PubMed. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. [Link]

- GSRS. 4-PIPERIDIN-1-YLPIPERIDINE-1-CARBOXYLIC ACID. [Link]

- Wikipedia. Isonipecotic acid. [Link]

- PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

- PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- PubChem. 4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride. [Link]

- ChemWhat. 4-PIPERIDIN-1-YLPYRIDINE-2-CARBOXYLIC ACID CAS#: 500356-88-7. [Link]

- ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

- PubMed Central. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. [Link]

- PubMed Central. How ligands illuminate GPCR molecular pharmacology. [Link]

- The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

- PubMed Central. Trends in GPCR drug discovery: new agents, targets and indications. [Link]

- PubChem. Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide. [Link]

- SpectraBase. 2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

- SpectraBase. 4-Piperidin-1-yl-oxazolidin-2-one - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

An In-Depth Technical Guide to 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical properties, outline a robust synthetic pathway, discuss its characterization, and explore its relevance in the development of novel therapeutics.

Core Molecular Attributes

This compound is a small molecule scaffold featuring a pyridine ring substituted with a piperidine moiety and a carboxylic acid group.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for a variety of research applications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 242.7 g/mol | [1] |

| CAS Number | 1052543-05-1 | [1] |

| Melting Point | 224 °C | [1] |

Strategic Synthesis Pathway

The synthesis of this compound can be strategically approached through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the coupling of 4-chloropyridine-2-carboxylic acid with piperidine.

Conceptual Workflow

The synthesis is predicated on the displacement of the chloro group on the pyridine ring by the secondary amine of piperidine. The carboxylic acid group at the 2-position of the pyridine ring directs the reaction and is a key functional handle for potential further modifications.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-chloropyridine-2-carboxylic acid

-

Piperidine

-

A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)

-

A non-nucleophilic base (e.g., Potassium carbonate or Triethylamine)

-

Hydrochloric acid (solution in a suitable solvent like diethyl ether or isopropanol)

-

Solvents for purification (e.g., Ethanol, Isopropanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyridine-2-carboxylic acid (1 equivalent) in the chosen high-boiling point solvent.

-

Addition of Reagents: Add the non-nucleophilic base (2-3 equivalents) to the solution, followed by the slow addition of piperidine (1.1-1.5 equivalents).

-

Reaction: Heat the reaction mixture to a temperature between 100-150 °C and maintain for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the inorganic salt of the base) is present, it can be removed by filtration. The solvent is then removed under reduced pressure.

-

Purification of the Free Base: The crude product, 4-piperidin-1-ylpyridine-2-carboxylic acid, can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol). To this solution, add a solution of hydrochloric acid in a compatible solvent dropwise with stirring.

-

Isolation of the Hydrochloride Salt: The hydrochloride salt will precipitate out of the solution. The solid product is then collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Physicochemical Characterization and Analytical Methods

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, with distinct chemical shifts influenced by the electron-donating piperidine group and the electron-withdrawing carboxylic acid. The protons on the piperidine ring will likely appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the pyridine and piperidine ring carbons. The carboxylic acid carbonyl carbon will have a characteristic downfield chemical shift.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₁H₁₄N₂O₂) and fragmentation patterns characteristic of the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as C-N and C-H stretching vibrations.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of this compound.

-

Column: A C18 stationary phase is suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate with pH adjustment) and an organic solvent (e.g., acetonitrile or methanol) would be effective.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring is appropriate.

Applications in Drug Discovery and Development

The structural motif of a piperidine ring linked to a pyridine core is prevalent in a wide range of biologically active compounds.[2] Piperidine derivatives are known to exhibit diverse pharmacological activities, including but not limited to, CNS, cardiovascular, and antimicrobial effects.[2]

The presence of the carboxylic acid group on the pyridine ring of this compound provides a key point for further chemical modification, allowing for its use as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of piperidine carboxylic acids have been investigated as NMDA receptor antagonists, which are relevant in the study and treatment of neurological disorders.

While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features suggest it is a valuable scaffold for the following areas of research:

-

Fragment-Based Drug Discovery: It can be used as a starting fragment for the design of novel enzyme inhibitors or receptor ligands.

-

Lead Optimization: The piperidine and carboxylic acid moieties can be systematically modified to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Combinatorial Chemistry: The molecule is well-suited for the generation of compound libraries to screen for a wide range of biological targets.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. Its straightforward synthesis, coupled with the versatile nature of its functional groups, makes it an attractive building block for the development of new chemical entities. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, which should empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A.

- Preparation and application of 4-Chloropyridine-2-carboxamide. Guidechem.

- 4-Piperidin-1-ylpyridine-2-carboxylic acidhydrochloride | 1052543-05-1. Biosynth.

- Method for producing 4-chloropyridine-2-carboxylic acid chloride. WO2011093256A1.

- 4-PIPERIDIN-1-YLPIPERIDINE-1-CARBOXYLIC ACID. GSRS.

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US9029547B1.

- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.

- 4-Chloropyridine-2-carboxylic acid | 5470-22-4. ChemicalBook.

- Synthesis and biological activity of novel piperidin-4-ol derivatives.

- Synthesis of pyridine-4-carboxylic acid. PrepChem.com.

- Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. PubMed.

- 4-Chloropyridine-2-carboxylic acid. Chem-Impex.

- Method for preparing 4-piperidyl piperidine. CN1583742A.

- Piperidine Synthesis. DTIC.

- 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis. chemicalbook.

- 4-PYRIDINESULFONIC ACID. Organic Syntheses Procedure.

- New derivatives of 4-substituted piperazines. EP 0385043 A1.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv

- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives.

- 4-(Piperazin-1-yl)pyridine-2-carboxylic acid. PubChem.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.

- Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. PMC - NIH.

- 4-Piperidin-4-ylpyridine dihydrochloride. AldrichCPR | Sigma-Aldrich.

- 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex.

Sources

A Technical Guide to the Strategic Application of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride in the Development of Kynurenine 3-Monooxygenase (KMO) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

While not a pharmacologically active agent in its own right, 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride serves as a pivotal chemical intermediate in the synthesis of potent and selective inhibitors of kynurenine 3-monooxygenase (KMO). This guide delineates the strategic importance of this compound, moving beyond a direct mechanistic analysis to explore its synthetic utility and the profound therapeutic implications of the KMO inhibitors it helps create. We will examine the biochemical rationale for KMO inhibition, provide detailed synthetic and analytical protocols, and illustrate the underlying pathways and workflows.

Introduction: The Strategic Value of a Synthetic Intermediate

In modern drug discovery, the efficiency and versatility of synthetic building blocks are paramount. This compound is a prime example of such a crucial component. The piperidine and pyridine motifs are prevalent scaffolds in medicinal chemistry, known for their favorable pharmacokinetic properties and ability to form key interactions with biological targets.[1][2] This particular molecule combines these two rings, offering a structurally rigid yet highly versatile scaffold for elaboration into more complex, pharmacologically active compounds.[1][3]

Its primary value lies in its application as a precursor for the synthesis of inhibitors targeting Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway, the primary route for tryptophan catabolism.[4][5] By inhibiting KMO, it is possible to modulate the downstream production of neurotoxic metabolites, presenting a promising therapeutic strategy for a range of neurological and inflammatory disorders.[4][6][]

The Therapeutic Rationale: Targeting Kynurenine 3-Monooxygenase (KMO)

KMO is an FAD-dependent enzyme located on the outer mitochondrial membrane that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[6][8] This reaction represents a key branch point in the kynurenine pathway. Under normal physiological conditions, this pathway is essential for generating cellular energy.[4] However, during inflammation, the pathway is upregulated, leading to an accumulation of neurotoxic downstream metabolites, including 3-HK and quinolinic acid (QUIN).[4][5]

-

3-Hydroxykynurenine (3-HK): Promotes the generation of reactive oxygen species, leading to oxidative stress and neuronal damage.[4]

-

Quinolinic Acid (QUIN): An agonist of the N-methyl-D-aspartate (NMDA) receptor, which can induce excitotoxicity and neuronal cell death.[4][6]

Conversely, shunting the pathway away from KMO by inhibiting its activity leads to an increase in the concentration of kynurenic acid (KYNA), a neuroprotective metabolite that antagonizes NMDA receptors.[4][6] Therefore, inhibiting KMO offers a dual benefit: decreasing the production of neurotoxic compounds while simultaneously increasing the levels of a neuroprotective one.[4][5] This makes KMO an attractive therapeutic target for conditions such as Huntington's disease, Alzheimer's disease, and Parkinson's disease.[]

Signaling Pathway: The Kynurenine Pathway and KMO Inhibition

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. gladstone.org [gladstone.org]

- 6. Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery campaigns. The inherent properties of a core chemical structure dictate its synthetic tractability, potential for diverse functionalization, and its ability to interact with biological targets. 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has emerged as a versatile and valuable building block in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth analysis of this compound, exploring its structural attributes, potential research applications, and detailed experimental workflows for its utilization.

This guide is intended for researchers and drug development professionals seeking to leverage advanced chemical scaffolds in their discovery programs. The information presented herein is grounded in the established pharmacological importance of its constituent piperidine and pyridine-2-carboxylic acid moieties, offering a forward-looking perspective on its potential applications.

Molecular Overview and Physicochemical Properties

This compound is a small molecule characterized by a pyridine ring substituted with a piperidine group at the 4-position and a carboxylic acid at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological assays and formulation studies.

| Property | Value | Reference |

| CAS Number | 1052543-05-1 | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 242.7 g/mol | [1] |

| Melting Point | 224 °C | [1] |

| Canonical SMILES | C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl | [1] |

The unique arrangement of its functional groups provides several key advantages for medicinal chemists:

-

The Piperidine Moiety: The saturated piperidine ring is a ubiquitous feature in pharmaceuticals, known for its ability to introduce three-dimensionality and improve pharmacokinetic properties such as solubility and metabolic stability.[2] Its basic nitrogen can act as a key pharmacophoric feature, participating in hydrogen bonding or salt-bridge interactions with biological targets.

-

The Pyridine-2-carboxylic Acid Core: Pyridine carboxylic acid isomers are foundational scaffolds in a multitude of approved drugs, including therapeutics for tuberculosis, cancer, and diabetes.[3] The carboxylic acid group at the 2-position can act as a hydrogen bond donor and acceptor, and a key coordination site for metal ions within enzyme active sites, making it a powerful tool for designing enzyme inhibitors.[3]

-

The Linkage: The direct linkage of the piperidine nitrogen to the pyridine ring at the 4-position creates a rigidified system that can be exploited for precise positioning of substituents in three-dimensional space, a critical aspect of rational drug design.

Potential Research Applications

The true potential of this compound lies in its application as a versatile scaffold for the synthesis of novel therapeutic agents. The following sections explore some of the most promising research avenues.

Development of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

A significant and well-documented application of the 4-(piperidin-1-yl)pyridine-2-carboxylic acid scaffold is in the development of inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[4] DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV inhibitors a cornerstone of modern therapy for type 2 diabetes.[4]

The 4-piperidin-1-ylpyridine-2-carboxylic acid core can serve as a central scaffold for building potent and selective DPP-IV inhibitors. The carboxylic acid can be coupled with various amine-containing fragments to explore the S2 pocket of the DPP-IV enzyme, while the piperidine and pyridine rings can be further functionalized to optimize interactions with other binding pockets, thereby enhancing potency and selectivity.

Caption: Retrosynthetic analysis workflow.

Step-by-Step Synthetic Protocol:

-

Esterification of 4-chloropyridine-2-carboxylic acid: 4-chloropyridine-2-carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions to yield ethyl 4-chloropyridine-2-carboxylate.

-

Nucleophilic Aromatic Substitution: The resulting ester is then subjected to a nucleophilic aromatic substitution reaction with piperidine. This reaction is typically carried out in a suitable solvent such as ethanol or DMSO at elevated temperatures to facilitate the displacement of the chloride.

-

Ester Hydrolysis: The ethyl ester of 4-piperidin-1-ylpyridine-2-carboxylic acid is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like THF or methanol.

-

Salt Formation: Following acidic workup to neutralize the base and protonate the carboxylic acid, the final product is isolated as the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol or ether, followed by precipitation and filtration.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol provides a framework for evaluating the inhibitory potency of compounds derived from the 4-Piperidin-1-ylpyridine-2-carboxylic acid scaffold against the DPP-IV enzyme.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-p-nitroanilide (G-pNA)

-

Assay buffer: Tris-HCl buffer, pH 7.5

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Workflow Diagram:

Caption: DPP-IV inhibition assay workflow.

Step-by-Step Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the DPP-IV enzyme solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the test compounds to bind to the enzyme.

-

Reaction Initiation: Add the G-pNA substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes. The DPP-IV enzyme will cleave the G-pNA substrate, releasing p-nitroanilide, which is yellow in color.

-

Measurement: Stop the reaction (e.g., by adding a weak acid) and measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound represents a strategically valuable scaffold for modern drug discovery. Its constituent piperidine and pyridine-2-carboxylic acid moieties are well-established pharmacophores present in a wide array of approved drugs. The documented use of this scaffold in the synthesis of potent DPP-IV inhibitors highlights its immediate relevance in metabolic disease research. Furthermore, the structural features of this compound suggest significant potential for the development of novel therapeutics targeting neurological disorders and infectious diseases. The synthetic accessibility and amenability of this scaffold to a variety of in vitro assays make it an attractive starting point for discovery campaigns. As the demand for novel chemical entities with favorable drug-like properties continues to grow, the judicious application of versatile scaffolds such as this compound will undoubtedly play a pivotal role in the future of pharmaceutical innovation.

References

-

Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. Available at: [Link]

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

- Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists. Google Patents.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Synthesis of pyridine-4-carboxylic acid. PrepChem.com. Available at: [Link]

- Protein kinase B inhibitors. Google Patents.

- Uses of DPP IV inhibitors. Google Patents.

- Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1... Google Patents.

- Piperidine derivative crystal, midbody for preparation and preparing method. Google Patents.

-

Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

-

4-PIPERIDIN-1-YLPIPERIDINE-1-CARBOXYLIC ACID. GSRS. Available at: [Link]

- Compound for preparing pyrimidinedione DPP-IV (dipeptidyl peptidase IV) inhibitors. Google Patents.

-

Piperidine Synthesis. DTIC. Available at: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ScienceDirect. Available at: [Link]

-

4-(Piperazin-1-yl)pyridine-2-carboxylic acid. PubChem. Available at: [Link]

- PHARMACEUTICAL COMPOSITIONS OF DPP IV INHIBITORS. Google Patents.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available at: [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Available at: [Link]

- Method for preparing 4-piperidyl piperidine. Google Patents.

- Piperidin-4-ylpiperazine compounds for the treatment of hcv infection. Google Patents.

-

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid, 96% Purity, C10H13N3O2, 10 grams. Stratech. Available at: [Link]

Sources

A-002 - The Role of 4-Piperidin-1-ylpyridine-2-carboxylic acid as a Kynurenine 3-Monooxygenase Inhibitor in Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine pathway (KP) of tryptophan metabolism is a critical area of investigation in the study of neurodegenerative disorders. A key regulatory enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), represents a high-value therapeutic target. By catalyzing the conversion of kynurenine to the neurotoxin 3-hydroxykynurenine (3-HK), KMO plays a pivotal role in the balance between neurotoxic and neuroprotective metabolites. This guide focuses on 4-Piperidin-1-ylpyridine-2-carboxylic acid , a representative member of a class of potent and selective KMO inhibitors. We will explore the scientific rationale for KMO inhibition, the molecular mechanism and structure-activity relationships of this compound class, detailed protocols for its synthesis and in vitro evaluation, and its therapeutic potential in conditions such as Huntington's, Alzheimer's, and Parkinson's diseases.

Part 1: The Scientific Imperative for KMO Inhibition

The catabolism of tryptophan primarily occurs through the kynurenine pathway, a cascade of enzymatic reactions that produces several neuroactive compounds. A crucial branch point in this pathway is the metabolism of kynurenine itself. It can be converted into the neuroprotective kynurenic acid (KYNA) or, via the action of KMO, into the neurotoxic 3-hydroxykynurenine (3-HK).[1]

Elevated levels of 3-HK and downstream metabolites like the excitotoxin quinolinic acid are implicated in the pathophysiology of several neurodegenerative diseases.[2][3] These molecules contribute to neuronal damage through mechanisms such as oxidative stress and excitotoxicity. Conversely, KYNA is an antagonist of ionotropic excitatory amino acid receptors and is considered neuroprotective.[3]

Inhibition of KMO is a compelling therapeutic strategy because it redirects the metabolic flux of kynurenine away from the production of 3-HK and towards the synthesis of KYNA.[1][3] This dual action—decreasing neurotoxins while increasing neuroprotectants—makes KMO inhibitors like 4-Piperidin-1-ylpyridine-2-carboxylic acid promising candidates for disease-modifying therapies in neurodegeneration.[1]

The Kynurenine Pathway

The following diagram illustrates the central role of KMO in determining the fate of kynurenine and the rationale for its inhibition.

Caption: The Kynurenine Pathway and the strategic inhibition of KMO.

Part 2: Profile of 4-Piperidin-1-ylpyridine-2-carboxylic acid as a KMO Inhibitor

The pyridine-2-carboxylic acid scaffold is a key feature in a variety of enzyme inhibitors, valued for its ability to coordinate with metal ions in enzyme active sites and its structural versatility.[4][5] In the context of KMO inhibition, this core structure is crucial for potent activity.

Molecular Mechanism of Action

While the precise crystal structure of 4-Piperidin-1-ylpyridine-2-carboxylic acid bound to KMO is not publicly available, the mechanism can be inferred from related compounds. The pyridine-2-carboxylic acid moiety is believed to act as a bidentate chelator to the non-heme iron at the catalytic center of KMO. The nitrogen atom of the pyridine ring and the adjacent carboxylate group coordinate with the iron, displacing water and preventing the binding and subsequent oxidation of the natural substrate, kynurenine.

The 4-piperidinyl substituent plays a critical role in optimizing the molecule's properties:

-

Potency and Selectivity: It occupies a specific hydrophobic pocket within the enzyme, enhancing binding affinity and selectivity over other enzymes in the kynurenine pathway.

-

Physicochemical Properties: The piperidine ring influences the compound's solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic profile and ability to cross the blood-brain barrier.

Structure-Activity Relationship (SAR) Insights

Studies on related pyridine and pyrimidine carboxylic acids have provided valuable insights into the SAR for KMO inhibitors.[6]

| Position | Modification | Impact on KMO Inhibition | Rationale |

| C2 | Carboxylic Acid | Essential for Activity | Acts as the primary binding motif, chelating the active site iron. Esterification or amidation leads to a significant loss of potency. |

| C4 | Piperidine Ring | Enhances Potency | The piperidine ring provides an optimal fit into a hydrophobic sub-pocket of the enzyme, improving binding affinity. |

| C4 | Piperazine Ring | Retains Activity | The alternative piperazine heterocycle is also well-tolerated and can be used to modulate properties like solubility and protein binding.[7] |

| C4 | Small Alkyl Chains | Reduced Potency | Smaller or linear substituents at this position generally lead to a decrease in activity, highlighting the importance of the cyclic structure for optimal pocket filling. |

| Pyridine Ring | Nitrogen Position | Critical | The nitrogen at position 1 is crucial for coordinating with the active site iron. Isomers with nitrogen at other positions (e.g., nicotinic or isonicotinic acid derivatives) are generally less effective KMO inhibitors.[4] |

Part 3: Synthesis and Experimental Protocols

The synthesis of 4-substituted pyridine-2-carboxylic acids is a well-established process in medicinal chemistry. The following protocol provides a representative pathway for the synthesis of the target compound.

Protocol 1: Synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid

This synthesis involves a nucleophilic aromatic substitution followed by hydrolysis.

Workflow Diagram:

Caption: Synthetic workflow for 4-Piperidin-1-ylpyridine-2-carboxylic acid.

Step-by-Step Methodology:

-

Step 1: Nucleophilic Aromatic Substitution:

-

To a solution of 4-chloropyridine-2-carboxylic acid methyl ester (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring by LC-MS for the disappearance of the starting material.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, methyl 4-(piperidin-1-yl)picolinate.

-

-

Step 2: Ester Hydrolysis:

-

Dissolve the crude intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir the reaction at room temperature for 2-4 hours until the hydrolysis is complete (monitored by LC-MS).

-

Acidify the reaction mixture to pH ~4-5 with 1N HCl.

-

Extract the product with dichloromethane or ethyl acetate.

-

Dry the combined organic layers and concentrate to yield 4-Piperidin-1-ylpyridine-2-carboxylic acid.

-

-

Step 3: Hydrochloride Salt Formation:

-

Dissolve the free base in a minimal amount of methanol or dioxane.

-

Add a solution of HCl in dioxane (1.1 eq) dropwise while stirring.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Protocol 2: In Vitro KMO Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC₅₀) of the compound.

-

Reagents and Materials:

-

Human recombinant KMO enzyme

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

3-Hydroxyanthranilic acid (3-HAA) standard

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

-

Procedure:

-

Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in assay buffer.

-

In each well of the microplate, add 50 µL of assay buffer containing KMO enzyme and NADPH.

-

Add 2 µL of the diluted test compound or DMSO (for control wells).

-

Incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding 50 µL of L-kynurenine solution.

-

Incubate for 60 minutes at 37 °C.

-

Stop the reaction by adding 10 µL of 10% trichloroacetic acid (TCA).

-

Measure the fluorescence of the product (3-HK is enzymatically converted to the fluorescent 3-HAA for detection in some assay formats, or 3-HK itself can be measured) at an excitation/emission wavelength of ~320/400 nm.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Part 4: Therapeutic Potential and Future Directions

The ability of KMO inhibitors like 4-Piperidin-1-ylpyridine-2-carboxylic acid to modulate the kynurenine pathway has significant therapeutic implications for a range of neurological and psychiatric disorders.

-

Huntington's Disease (HD): KMO inhibition has been shown to be beneficial in preclinical models of HD, reducing the levels of neurotoxic metabolites and improving motor function.[6]

-

Alzheimer's and Parkinson's Diseases: Dysregulation of the kynurenine pathway is also observed in these conditions, making KMO a target of high interest.[1]

-

Psychiatric Disorders: Imbalances in KYNA levels have been linked to cognitive deficits in schizophrenia, suggesting that KMO inhibitors could offer a novel therapeutic approach.[8]

Future Directions:

The primary challenge for this class of compounds is achieving an optimal balance of potency, selectivity, and pharmacokinetic properties, particularly brain penetrance. Future research will focus on:

-

Lead Optimization: Fine-tuning the structure to enhance blood-brain barrier permeability and metabolic stability.

-

Pharmacodynamic Studies: Developing robust biomarker strategies to measure KMO inhibition and pathway modulation in vivo.

-

Translational Research: Advancing the most promising candidates into clinical trials to validate their therapeutic efficacy in patient populations.

The development of potent and brain-penetrant KMO inhibitors based on the 4-piperidinylpyridine-2-carboxylic acid scaffold holds immense promise for addressing the unmet medical needs of patients with devastating neurodegenerative diseases.

References

-

Synthesis of 4-piperidinecarboxylic acid. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Wityak, J., et al. (2015). Development of a series of aryl pyrimidine kynurenine monooxygenase inhibitors as potential therapeutic agents for the treatment of Huntington's disease. Journal of Medicinal Chemistry, 58(2), 959-974. Retrieved January 17, 2026, from [Link]

-

The Backbone of Drug Discovery: Pyridine-2,4,6-Tricarboxylic Acid in Pharmaceutical Intermediates. (2026, January 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

-

Sharma, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-22. Retrieved January 17, 2026, from [Link]

-

Sharma, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-22. Retrieved January 17, 2026, from [Link]

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). Google Patents.

-

Amaral, M., et al. (2016). Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. Drug Discovery Today, 21(2), 315-324. Retrieved January 17, 2026, from [Link]

-

Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Piperidine Synthesis. (n.d.). DTIC. Retrieved January 17, 2026, from [Link]

-

Synthesis of inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

4-PIPERIDIN-1-YLPIPERIDINE-1-CARBOXYLIC ACID. (n.d.). gsrs. Retrieved January 17, 2026, from [Link]

-

Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Ornstein, P. L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 34(1), 90-97. Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

-

Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

4-PIPERIDIN-1-YLPYRIDINE-2-CARBOXYLIC ACID CAS#: 500356-88-7. (n.d.). ChemWhat. Retrieved January 17, 2026, from [Link]

-